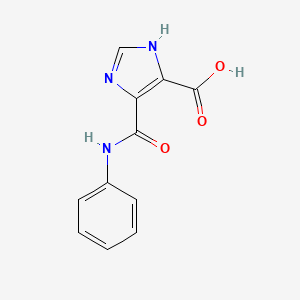

4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound that features an imidazole ring substituted with a phenylcarbamoyl group at the 5-position and a carboxylic acid group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a catalyst such as erbium triflate . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, mild acidic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenated reagents, polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of oxidized imidazole derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted imidazole compounds with various functional groups.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the potential of 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid derivatives as promising antitumor agents. For instance, a derivative known as compound 4f exhibited remarkable antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The selectivity index for this compound indicated that normal liver cells (L-02) tolerated it significantly better than tumor cells, suggesting a favorable therapeutic window .

Case Study: Compound 4f

- Cell Lines Tested : A549, SGC-7901, HeLa

- Control Drugs : 5-Fluorouracil (5-FU), Methotrexate (MTX)

- IC50 Values :

- Compound 4f: 18.53 µM

- 5-FU: Comparable activity

- Mechanism of Action : Induction of apoptosis through modulation of apoptotic proteins (increased Bax, decreased Bcl-2) leading to mitochondrial dysfunction .

Enzyme Inhibition

Another significant application of this compound is its role as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that is often targeted in the treatment of gout. Research has shown that derivatives of this compound possess strong inhibitory effects on xanthine oxidase.

Data Table: Xanthine Oxidase Inhibition

| Compound | IC50 Value (μM) | Type of Inhibition |

|---|---|---|

| 4a | 0.003 | Mixed-type |

| 4b | 0.006 | Mixed-type |

| Control (Febuxostat) | 0.01 | Competitive |

This data indicates that certain derivatives are significantly more potent than traditional treatments for hyperuricemia, showcasing their potential in clinical applications .

Coordination Chemistry

The coordination properties of imidazole derivatives have also been explored, particularly their ability to form complexes with metal ions. This characteristic can be advantageous in developing new materials or catalysts.

Research Insights

Mecanismo De Acción

The mechanism of action of 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing various biological processes. The phenylcarbamoyl group may enhance the compound’s binding affinity to target proteins, modulating their activity.

Comparación Con Compuestos Similares

Imidazo[4,5-b]pyridine: Known for its pharmacological potential and structural resemblance to purines.

Imidazo[4,5-c]pyridine: Exhibits similar biological activities and is used in medicinal chemistry.

Uniqueness: 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Actividad Biológica

4-(Phenylcarbamoyl)-1H-imidazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a phenylcarbamoyl group attached to an imidazole ring, which is known for its biological relevance. Its molecular formula is C10H10N2O3, and it exhibits properties that make it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it shows promise as an inhibitor of xanthine oxidoreductase (XOR), an enzyme linked to hyperuricemia and gout. The inhibition of XOR can lead to reduced uric acid levels, providing therapeutic benefits in conditions associated with high uric acid.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has shown effectiveness against various viruses by inhibiting viral replication through interaction with viral enzymes. For instance, it has been reported to inhibit HIV-1 integrase, a critical enzyme for viral replication.

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens. It has been evaluated for its efficacy against bacteria and fungi, demonstrating significant inhibitory effects that warrant further investigation for potential use in treating infections.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, highlighting its potential role in cancer therapy.

Research Findings and Case Studies

A summary of key research findings is presented below:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl group or the imidazole ring can enhance the biological activity of the compound. Substituents on the phenyl ring have been shown to influence both potency and selectivity towards target enzymes.

Propiedades

IUPAC Name |

4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c15-10(14-7-4-2-1-3-5-7)8-9(11(16)17)13-6-12-8/h1-6H,(H,12,13)(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYSJLPNUUHTER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(NC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340458 |

Source

|

| Record name | 5-Phenylcarbamoyl-3H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313537-96-1 |

Source

|

| Record name | 5-Phenylcarbamoyl-3H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.